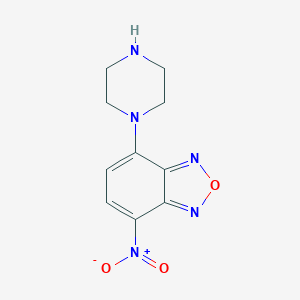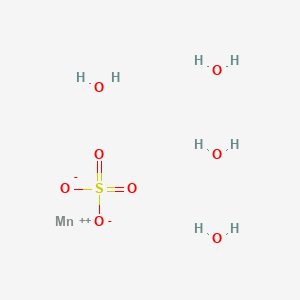
5-bromo-1H-indol-3-yl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-1H-indol-3-yl octanoate” is an esterase chromogenic substrate with C8 specificity . Upon cleavage, it produces a blue precipitate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H20BrNO2 .
Chemical Reactions Analysis
The compound “this compound” is a substrate for esterase with C8 activity . When cleaved, it yields a blue precipitate .
Physical And Chemical Properties Analysis
“this compound” is a crystalline compound with a melting point of 271.4 °C .
Scientific Research Applications
Chemistry and Biology of Indoles
Indoles, including derivatives like "5-bromo-1H-indol-3-yl octanoate," play a critical role in organic chemistry and pharmacology. The indole structure is foundational in many bioactive compounds due to its affinity to interact with biological targets. Research in indole synthesis, including methods that might indirectly involve derivatives like "this compound," focuses on creating new synthetic pathways and understanding their biological implications. These efforts aim to expand the utility of indoles in drug development, highlighting their significance in creating compounds with potential therapeutic applications (Ali et al., 2013).
Bioaccumulation and Environmental Interactions
The study of bioaccumulation and environmental interactions of chemicals sheds light on the fate and transport of organic compounds, including potentially indole derivatives. Understanding how compounds like "this compound" interact with biological systems and the environment is crucial for assessing their ecological impact and for the development of safer chemicals. Research focusing on bioaccumulation factors and mechanisms can inform environmental risk assessments and contribute to the development of chemicals with reduced environmental persistence and toxicity (Mackay & Fraser, 2000).
Pharmacological Applications
The pharmacological importance of indole derivatives, including "this compound," is evidenced by their diverse biological activities. These compounds have been investigated for their potential in various therapeutic areas, including neuroprotection, anti-inflammatory, and anti-cancer effects. The exploration of indoles and their derivatives in pharmacology continues to reveal new potential applications, underscoring the importance of these compounds in drug discovery and development (Naveed et al., 2018).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-3-indoxyl caprylate is esterase enzymes . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in a variety of biological processes, including the metabolism of lipids and proteins.
Mode of Action
5-Bromo-3-indoxyl caprylate acts as a chromogenic substrate for esterase enzymes . When cleaved by these enzymes, it produces a blue precipitate . This color change allows for the detection and quantification of esterase activity in a given sample.
Biochemical Pathways
It is known to be involved in the detection of atp (adenosine triphosphate) in biochemistry . ATP is a key molecule in cellular metabolism, serving as the primary energy currency of the cell.
Result of Action
The cleavage of 5-Bromo-3-indoxyl caprylate by esterase enzymes results in a blue precipitate . This color change provides a visual indication of esterase activity, making it a valuable tool for biochemical research. It has been used in the diagnosis of bacterial vaginosis .
Action Environment
The action of 5-Bromo-3-indoxyl caprylate can be influenced by various environmental factors. For instance, it is recommended to store the compound at temperatures below -15°C and protect it from light to maintain its stability . The compound’s efficacy may also be affected by the pH and temperature of the environment in which it is used.
Safety and Hazards
Future Directions
Indole derivatives, such as “5-bromo-1H-indol-3-yl octanoate”, have diverse pharmacological activities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that indole derivatives, including “this compound”, may have potential applications in the development of new drugs .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-indoxyl caprylate is employed as a chromogenic substrate for esterase with C8 activity . When cleaved, it produces a blue colored precipitate . This property allows it to be used in the detection of ATP (adenosine triphosphate) .
Cellular Effects
As a substrate for esterase, it may influence cellular processes that involve this enzyme .
Molecular Mechanism
The molecular mechanism of 5-Bromo-3-indoxyl caprylate involves its role as a substrate for esterase with C8 activity . When cleaved by the enzyme, it produces a blue colored precipitate .
Temporal Effects in Laboratory Settings
It is known that it should be stored at temperatures below -15°C and protected from light .
Metabolic Pathways
It is known to be a substrate for esterase with C8 activity .
properties
IUPAC Name |
(5-bromo-1H-indol-3-yl) octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMJWOASOGSCSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564412 |
Source


|
| Record name | 5-Bromo-1H-indol-3-yl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133950-69-3 |
Source


|
| Record name | 5-Bromo-1H-indol-3-yl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



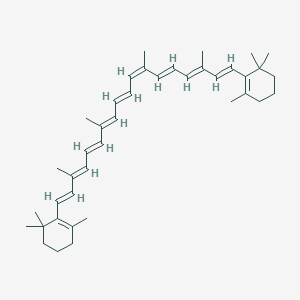

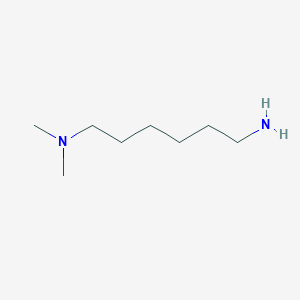

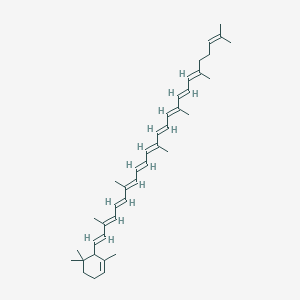


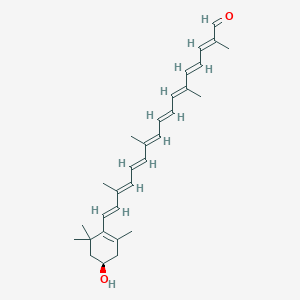
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
